

# Application Note: Preparation of Prometon Standard for Analytical Chemistry

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## Compound of Interest

Compound Name: Prometon

Cat. No.: B051717

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Prometon** (CAS No. 1610-18-0) is a non-selective triazine herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses in non-crop areas. [1][2][3] Due to its potential for environmental contamination, particularly in groundwater, regulatory bodies and research laboratories require accurate and precise methods for its quantification.[4][5] The foundation of reliable quantitative analysis is the correct preparation of analytical standards. This document provides a detailed protocol for the preparation of **Prometon** stock and working standard solutions suitable for various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS).[6]

## Physicochemical Properties of Prometon

Accurate standard preparation begins with a thorough understanding of the analyte's properties. Key physicochemical data for **Prometon** are summarized below.

Property	Value	Source
CAS Number	1610-18-0	[2]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N <sub>5</sub> O	[1][2]
Molecular Weight	225.29 g/mol	[1][2]
Appearance	White crystalline solid	[1][2]
Melting Point	91-92 °C	[1][2]
Water Solubility	620 - 750 mg/L (at 20 °C)	[2][3]
Organic Solvent Solubility	Readily soluble in methanol, acetone (>500 g/L), and chloroform.[1]	[1]

## Experimental Protocols

### Preparation of Prometon Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a high-concentration primary stock solution from a neat (pure) analytical standard. This stock solution will be used to generate more dilute working standards.

Materials and Equipment:

- **Prometon** analytical standard (neat, solid, with certified purity)
- HPLC-grade methanol
- 10 mL Class A volumetric flask
- Analytical balance (readable to at least 0.1 mg)
- Spatula and weighing paper/boat
- Glass funnel

- Ultrasonic bath
- Amber glass vial for storage

#### Procedure:

- **Calculate Required Mass:** Determine the mass of the **Prometon** standard required, correcting for its purity. The formula is:  $\text{Mass (mg)} = (\text{Desired Concentration (mg/mL)} \times \text{Volume (mL)}) / (\text{Purity} / 100)$  Example for a 1000 µg/mL (1 mg/mL) stock in a 10 mL flask with 99.5% purity:  $\text{Mass} = (1 \text{ mg/mL} \times 10 \text{ mL}) / (99.5 / 100) = 10.05 \text{ mg}$
- **Weighing the Standard:** On an analytical balance, accurately weigh the calculated amount of neat **Prometon** standard (e.g., 10.05 mg) onto weighing paper.<sup>[6][7]</sup>
- **Dissolution:** Carefully transfer the weighed solid into a 10 mL Class A volumetric flask using a clean funnel.<sup>[6]</sup> Rinse the weighing paper and funnel with small volumes of HPLC-grade methanol to ensure a complete quantitative transfer into the flask.
- **Bringing to Volume:** Add methanol to the flask until it is approximately half-full. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.
- **Final Dilution:** Allow the solution to return to room temperature. Carefully add methanol dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.<sup>[6]</sup>
- **Homogenization and Storage:** Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed. Transfer the final solution to a labeled amber glass vial and store under refrigerated conditions (2-8 °C).<sup>[8]</sup>

## Preparation of Working Standards and Calibration Solutions

Working standards are prepared by serially diluting the primary stock solution. These are then used to create the calibration standards that bracket the expected concentration range of the samples.

#### Materials and Equipment:

- **Prometon** Primary Stock Solution (1000 µg/mL)
- HPLC-grade methanol (or a solvent matching the analytical mobile phase)
- Class A volumetric flasks (e.g., 10 mL)
- Calibrated micropipettes

#### Procedure (Example Dilution Scheme):

- Prepare Intermediate Stock (100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.
- Prepare Second Intermediate Stock (10 µg/mL): Pipette 1.0 mL of the 100 µg/mL intermediate stock into a 10 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.<sup>[6]</sup>
- Prepare Calibration Standards (e.g., for an LC-MS/MS method): Prepare a series of calibration standards from the intermediate stock solutions. For aqueous sample analysis, the final dilution solvent may include water and modifiers like formic acid to match the initial mobile phase conditions.<sup>[6]</sup> An example range could be 0.1 µg/mL to 1.0 µg/mL.

## Workflow for Standard Preparation

The following diagram illustrates the logical flow from receiving the neat material to generating the final calibration standards for analysis.

Caption: Workflow for preparing **Prometon** analytical standards.

## Data Presentation: Method Validation Summary

The protocols described are consistent with methodologies validated by regulatory agencies. The following table summarizes performance data from a validated method for the determination of **Prometon** in freshwater using HPLC-MS/MS.<sup>[9]</sup> This demonstrates the suitability of standards prepared using these procedures.

Fortification Level (mg/L)	Number of Samples (n)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)
0.100 (LOQ)	5	98.7	1.56
1.00	5	101	1.00

Data sourced from  
U.S. Environmental  
Protection Agency  
(EPA) reports.[9]

### Storage and Stability

- Neat Standard: Store in a dry place at the temperature recommended by the supplier. Shelf life can be several years.[1]
- Stock Solutions: Store refrigerated (2-8 °C) in amber vials to protect from light. It is recommended to prepare fresh stock solutions periodically (e.g., every 4-6 months) to ensure concentration accuracy.[8][10] Working and calibration standards should be prepared fresh more frequently, ideally daily or weekly, depending on the stability in the chosen solvent.

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